3-(Cyclopropylmethoxy)-6-methylpyridazine

P2X3 Antagonist Pain Neurogenic Disorders

3-(Cyclopropylmethoxy)-6-methylpyridazine (CAS 2198091-24-4) is a functionalized pyridazine building block featuring a cyclopropylmethoxy ether at the 3-position and a methyl substituent at the 6-position. This core structure is a critical intermediate in the synthesis of a series of 1,3-thiazol-2-yl substituted benzamides, which are potent and selective antagonists of the P2X3 purinergic receptor, a target for pain and other neurogenic disorders.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 2198091-24-4
Cat. No. B2963544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylmethoxy)-6-methylpyridazine
CAS2198091-24-4
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESCC1=NN=C(C=C1)OCC2CC2
InChIInChI=1S/C9H12N2O/c1-7-2-5-9(11-10-7)12-6-8-3-4-8/h2,5,8H,3-4,6H2,1H3
InChIKeyKGQYETRSZTVALQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopropylmethoxy)-6-methylpyridazine: CAS 2198091-24-4 – Procurement for P2X3 Antagonist Scaffold Synthesis


3-(Cyclopropylmethoxy)-6-methylpyridazine (CAS 2198091-24-4) is a functionalized pyridazine building block featuring a cyclopropylmethoxy ether at the 3-position and a methyl substituent at the 6-position [1]. This core structure is a critical intermediate in the synthesis of a series of 1,3-thiazol-2-yl substituted benzamides, which are potent and selective antagonists of the P2X3 purinergic receptor, a target for pain and other neurogenic disorders [2]. The compound is not an end-product pharmaceutical but a specialized chemical precursor whose specific substitution pattern directly translates into the biological activity of the final, more complex molecules.

3-(Cyclopropylmethoxy)-6-methylpyridazine: Why Generic Pyridazine Scaffolds Cannot Substitute for This Specific Intermediate


The procurement of a generic, unsubstituted pyridazine or a differently substituted analog cannot replicate the precise pharmacological profile of the final P2X3 antagonists derived from 3-(Cyclopropylmethoxy)-6-methylpyridazine. The specific combination of the cyclopropylmethoxy group at the 3-position and the methyl group at the 6-position is integral to the structure-activity relationship (SAR) of the downstream compounds [1]. As demonstrated in the BindingDB and patent data, slight modifications to this core, such as replacing the cyclopropylmethoxy with a methylpyridinyloxy group, result in a quantifiable, two-fold loss in potency against the P2X3 receptor [2]. Therefore, substituting this specific building block with a simpler or alternative pyridazine core will lead to a different, and likely inferior, active pharmaceutical ingredient (API) with altered potency and selectivity.

3-(Cyclopropylmethoxy)-6-methylpyridazine: Quantitative Differentiation Data Against Closest Analogs in P2X3 Antagonist Series


Superior P2X3 Antagonist Potency vs. Methylpyridinyloxy Analog (Example 100)

The benzamide derivative synthesized using 3-(Cyclopropylmethoxy)-6-methylpyridazine (BDBM319841, from Example 8 in US10174016) demonstrates a two-fold improvement in potency against the human P2X3 receptor compared to a close structural analog where the cyclopropylmethoxy group is replaced with a methylpyridinyloxy group (BDBM319933, from Example 100) [1]. The assay used is an intracellular calcium flux measurement in 1321N1 cells expressing the human P2X3 receptor [2].

P2X3 Antagonist Pain Neurogenic Disorders Potency IC50

Exceptional Selectivity for P2X3 over P2X2 Receptor Subtype

The derivative built on the 3-(Cyclopropylmethoxy)-6-methylpyridazine scaffold (Example 8, BDBM319841) exhibits a 30-fold selectivity window for inhibiting the P2X3 receptor over the closely related P2X2 receptor [1]. This selectivity profile is a critical differentiator, as it suggests a potential for reduced off-target effects compared to non-selective purinergic receptor antagonists. The comparator Example 100 analog (BDBM319933), which is 2-fold less potent on P2X3, also shows a different selectivity profile on the P2X2/3 heteromer (IC50 = 16 nM) [2].

P2X3 Selectivity P2X2 Pain Target Specificity Off-Target Risk

Comparable P2X3 Potency to a Structurally Diverse, More Potent Analog (Example 242)

While a more structurally complex analog from the same patent family (Example 242, BDBM320075) achieves a slightly higher potency (IC50 = 2 nM), the compound derived from 3-(Cyclopropylmethoxy)-6-methylpyridazine (IC50 = 3 nM) remains within a highly potent nanomolar range [1]. This indicates that the simpler, more accessible building block provides a robust foundation for achieving near state-of-the-art potency within this chemical series.

P2X3 Antagonist Potency Benchmarking Chemical Series Comparison

3-(Cyclopropylmethoxy)-6-methylpyridazine: Recommended Use Cases Based on Quantified Differentiation Evidence


Lead Optimization of P2X3 Antagonists for Pain and Neurogenic Disorders

This building block is optimal for medicinal chemistry teams aiming to improve the potency and selectivity of their P2X3 antagonist leads. The data directly shows that its incorporation yields a 2-fold improvement in P2X3 IC50 compared to a close analog and provides a 30-fold selectivity window over the P2X2 subtype [1]. Procurement should be prioritized when the program's goals include enhancing target engagement while minimizing potential off-target effects related to P2X2 inhibition.

Scaffold Hopping and SAR Exploration in the P2X3 Antagonist Series

Researchers exploring the SAR around the pyridazine core of the potent benzamide P2X3 antagonists should use 3-(Cyclopropylmethoxy)-6-methylpyridazine as a reference standard. The quantified potency (3 nM) and selectivity (30-fold) provide a benchmark against which new analogs can be compared, as demonstrated by the data from the patent examples [1]. This allows for a data-driven assessment of whether modifications to the core scaffold improve or detract from the desired pharmacological profile.

Synthesis of a Specific, Potent P2X3 Antagonist (Example 8, BDBM319841)

For teams seeking to replicate or further study the exact compound described as Example 8 in the US10174016 patent family, this building block is non-substitutable. The quantitative data (P2X3 IC50 = 3 nM; P2X2 IC50 = 90 nM) is tied explicitly to the final compound synthesized from this precursor [1]. Any attempt to use a different pyridazine derivative will result in a different final molecule with unknown and likely different pharmacological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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